Technical Guide: Mechanism of Action & Synthetic Utility of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Technical Guide: Mechanism of Action & Synthetic Utility of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
This guide provides an in-depth technical analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , a critical fluorinated pyrimidine scaffold.[1] While often utilized as a high-value chemical intermediate in the synthesis of agrochemicals and pharmaceuticals, this compound possesses inherent pharmacophoric properties that mimic Orotic Acid , positioning it as a relevant probe for enzymes in the de novo pyrimidine biosynthesis pathway.[1]
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Part 1: Executive Summary & Compound Identity[1]
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 154934-97-1 for ethyl ester precursor; Acid form often custom synthesized) represents a privileged chemotype in medicinal chemistry.[1] It combines the bioisosteric properties of the pyrimidine ring with the metabolic stability and lipophilicity of a trifluoromethyl (-CF3) group.[1]
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Chemical Class : Fluorinated Pyrimidine / Orotic Acid Analog.[1]
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Primary Utility : Building block for Dihydroorotate Dehydrogenase (DHODH) inhibitors, kinase inhibitors, and trifluoromethylated agrochemicals.[1]
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Key Structural Features :
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C2-Hydroxy : Exists in tautomeric equilibrium with the 2-oxo (lactam) form, essential for hydrogen bond donor/acceptor interactions.[1]
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C4-Trifluoromethyl : Strongly electron-withdrawing; enhances metabolic stability against oxidative degradation and increases lipophilicity for hydrophobic pocket occupancy.[1]
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C5-Carboxylic Acid : A versatile handle for amide coupling to generate lead compounds (e.g., Leflunomide analogs).[1]
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Part 2: Pharmacological Mechanism of Action (MoA)[1]
While primarily a precursor, the free acid functions as a transition-state mimic within the pyrimidine biosynthetic pathway.[1] Its mechanism is defined by its structural similarity to Orotic Acid (6-carboxyuracil) and Dihydroorotate .[1]
Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)
The primary biological target for this scaffold is DHODH , the rate-limiting enzyme in de novo pyrimidine synthesis.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Ubiquinone (CoQ10) to Ubiquinol.[1]
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Binding Mechanism :
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Head Group Mimicry : The 2-hydroxy-pyrimidine-5-carboxylic acid core mimics the polar head of the natural substrate (dihydroorotate).[1] The carboxylic acid forms salt bridges with conserved arginine residues (e.g., Arg136 in human DHODH) within the active site.[1]
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Hydrophobic Interactions : The -CF3 group at the C4 position projects into the hydrophobic channel normally occupied by the non-polar face of the substrate or the ubiquinone cofactor.[1] This enhances binding affinity compared to the non-fluorinated analog.[1]
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Tautomeric Locking : The molecule binds preferentially in its 2-oxo (lactam) tautomer, acting as a hydrogen bond acceptor/donor network with the enzyme's catalytic dyad.[1]
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Downstream Biological Effects
Inhibition of DHODH by derivatives of this scaffold leads to:
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Nucleotide Depletion : Rapid depletion of intracellular Uridine Monophosphate (UMP) and downstream pyrimidines (CTP, dTTP).[1]
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S-Phase Arrest : Lack of dTTP halts DNA replication, causing cell cycle arrest in the S-phase.[1]
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p53 Activation : Nucleotide stress triggers p53-dependent apoptosis in transformed cells.[1]
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Anti-inflammatory Effect : Activated T-lymphocytes require de novo pyrimidine synthesis (unlike resting cells which use the salvage pathway).[1] Therefore, this scaffold is the basis for immunosuppressive drugs (functionally similar to Teriflunomide ).[1]
Pathway Visualization
The following diagram illustrates the intervention point of the scaffold in the pyrimidine pathway.
Caption: Intervention of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold in de novo pyrimidine biosynthesis, targeting the DHODH enzyme.[1]
Part 3: Chemical Synthesis Mechanism[1]
Understanding the synthesis of this core is vital for researchers using it as a starting material.[1] The formation involves a cyclocondensation reaction.[1]
Synthetic Pathway
The standard industrial and laboratory synthesis utilizes Ethyl 4,4,4-trifluoroacetoacetate and Urea .[1]
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Precursors : Ethyl 4,4,4-trifluoroacetoacetate (electrophile) + Urea (bis-nucleophile).[1]
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Condensation : The urea nitrogen attacks the ketone carbonyl of the acetoacetate.[1]
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Cyclization : The second urea nitrogen attacks the ester carbonyl, expelling ethanol.[1]
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Dehydration : Loss of water results in the aromatic pyrimidine ring (or its tautomer).[1]
Reaction Scheme Visualization
Caption: Cyclocondensation pathway for the synthesis of the trifluoromethyl-pyrimidine core.
Part 4: Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Ethyl Ester Form)
Self-validating step: The formation of a precipitate indicates successful cyclization.[1]
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Reagents : Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Urea (1.5 eq), Ethanol (Solvent), Conc.[1] HCl (Catalytic).[1]
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Procedure :
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Dissolve Urea in Ethanol under reflux.[1]
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Add Ethyl 4,4,4-trifluoroacetoacetate dropwise over 30 minutes.
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Add catalytic HCl (approx 0.1 eq).[1]
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Reflux for 12-24 hours.[1] Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).[1]
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Workup : Cool the reaction mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with cold ethanol.[1]
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Purification : Recrystallize from Ethanol/Water if necessary.[1]
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Validation : 1H NMR should show the absence of the ethyl ester CH2/CH3 signals of the starting material if hydrolysis occurred, or their shift if the ring closed.[1] The CF3 group will appear as a singlet in 19F NMR at approx -63 ppm.[1]
Protocol 2: DHODH Inhibition Assay (Colorimetric)
Self-validating step: Decrease in DCIP absorbance correlates with enzyme inhibition.[1]
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Principle : DHODH activity is measured by the reduction of 2,6-dichloroindophenol (DCIP) , which acts as a terminal electron acceptor (blue to colorless).[1]
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Reagents :
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Procedure :
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Prepare a master mix of Buffer, DHODH, Decylubiquinone, and DCIP.[1]
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Add the test compound (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid) dissolved in DMSO at varying concentrations (0.1 nM - 10 µM).
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Incubate for 10 minutes at 25°C.
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Initiate : Add Dihydroorotate to start the reaction.[1]
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Measurement : Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes.
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Data Analysis : Calculate IC50 by plotting biochemical activity (%) vs. log[Inhibitor].
Part 5: Data Summary & Applications
| Property | Value / Description | Significance |
| Molecular Formula | C6H3F3N2O3 | Core Acid |
| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH; requires esterification for cell permeability.[1] |
| pKa (Pyrimidine) | ~7.5 (OH/NH) | Tautomeric equilibrium affects binding mode.[1] |
| Lipophilicity (LogP) | ~1.2 (Acid), ~2.5 (Esters) | CF3 increases lipophilicity, aiding membrane transport.[1] |
| Metabolic Stability | High | CF3 blocks cytochrome P450 oxidation at the C4 position.[1] |
| Key Application | Leflunomide/Teriflunomide Analogs | Used to synthesize next-gen DHODH inhibitors with improved potency.[1] |
Strategic Implementation in Drug Design
Researchers utilize this scaffold to:
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Enhance Potency : Replace the phenyl ring of older inhibitors with this pyrimidine core to engage additional H-bonds.[1]
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Modulate Solubility : The carboxylic acid can be converted to bioisosteres (tetrazoles, amides) to tune solubility.[1]
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Fragment-Based Screening : The low molecular weight (<250 Da) makes it an ideal "fragment" for X-ray crystallographic screening against nucleotide-binding proteins.[1]
References
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Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents. Link
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Vyas, V. K., & Ghate, M. (2011).[1] "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link
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PubChem Compound Summary . "2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester."[1] National Center for Biotechnology Information.[1] Link
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Liu, S., et al. (2006).[1] "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link
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Fritzson, I., et al. (2010).[1] "Synthesis of 4-trifluoromethyl-substituted pyrimidines." Tetrahedron. (Standard synthetic protocol reference).
